11-Deoxy-4,4-dimethyl-4-silaprostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prostaglandin E1 involves several steps, starting from dihomogammalinolenic acid. The process includes cyclization, oxidation, and reduction reactions to form the final product . Industrial production methods often involve encapsulating Prostaglandin E1 in nanoparticles or liposomes to enhance its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions
Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Converts it into different prostaglandin derivatives.
Reduction: Reduces double bonds in its structure.
Substitution: Involves replacing functional groups to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include different prostaglandin derivatives, which have varying biological activities .
Scientific Research Applications
Prostaglandin E1 has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in cell signaling and inflammation.
Medicine: Used to treat peripheral vascular diseases, erectile dysfunction, and as a vasodilator in various medical conditions
Industry: Incorporated into drug delivery systems like nanoparticles and liposomes to enhance its therapeutic effects
Mechanism of Action
Prostaglandin E1 exerts its effects by binding to specific receptors on cell membranes, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (Dinoprostone): Similar in structure but has different pharmacological effects, such as inducing labor.
Prostaglandin I2 (Prostacyclin): Primarily acts as a vasodilator and inhibitor of platelet aggregation, similar to Prostaglandin E1.
Uniqueness
Prostaglandin E1 is unique due to its stability and specific therapeutic applications, particularly in treating peripheral vascular diseases and erectile dysfunction .
Properties
CAS No. |
127760-15-0 |
---|---|
Molecular Formula |
C21H38O4Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-[3-[(1R,2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propyl-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C21H38O4Si/c1-4-5-6-8-18(22)12-10-17-11-13-20(23)19(17)9-7-15-26(2,3)16-14-21(24)25/h10,12,17-19,22H,4-9,11,13-16H2,1-3H3,(H,24,25)/b12-10+/t17-,18+,19+/m0/s1 |
InChI Key |
BOKZZVDUBAMYKD-XNJFDJPCSA-N |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCC[Si](C)(C)CCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CCC[Si](C)(C)CCC(=O)O)O |
Synonyms |
11-deoxy-4,4-dimethyl-4-sila-PGE1 11-deoxy-4,4-dimethyl-4-silaprostaglandin E1 DDS-PGE1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.